

# Application Notes and Protocols: Total Synthesis of Musellarin B

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Musellarin B** is a diarylheptanoid natural product that has demonstrated moderate cytotoxicity against several cancer cell lines, making it a compound of interest for drug development.[1] This document provides a detailed protocol for the total synthesis of (±)-**Musellarin B**, based on the work of Li, Leung, and Tong. The key features of this synthesis involve an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization to construct the core tricyclic framework, followed by a Heck coupling to introduce the aryl group. [2][3]

### **Experimental Protocols**

The total synthesis of **Musellarin B** is a multi-step process. The following protocols detail the key stages of the synthesis, from the preparation of crucial intermediates to the final product.

## Preparation of Bicyclic Pyranone 4 and Tricyclic Pyranone 3

This procedure outlines the formation of the core pyranone structures.

Reaction: To a stirred solution of dihydropyranone acetal 5 (80.0 mg, 0.19 mmol) in CH2Cl2 (2 mL), add Et3SiH (0.24 g, 2.02 mmol) and trifluoroacetic acid (TFA, 0.23 g, 2.02 mmol) at -40 °C.[4]



- Stirring: Stir the reaction mixture at -40 °C for 1 hour.[4]
- Quenching: Quench the reaction by adding a saturated aqueous NaHCO3 solution (5 mL).[4]
- Extraction: Collect the organic phase and extract the aqueous phase with CH2Cl2 (3 x 2 mL).[4]
- Work-up: Combine the organic fractions, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.[4]

#### **Preparation of Tricyclic Dihydropyran 13**

This step is crucial for creating a key intermediate for the final coupling reaction.

- Reaction Setup: To a stirred solution of potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 2.0 mL, 0.99 mmol) in anhydrous THF (3 mL), slowly add a solution of tricyclic pyranone 3 (0.20 g, 0.49 mmol) in anhydrous THF (4 mL) at -78 °C.[4]
- Stirring: Stir the reaction mixture for 30 minutes at -78 °C.[4]
- Addition: Add a solution of PhNTf2 (0.44 g, 1.24 mmol) in anhydrous THF (1.5 mL) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 1.5 mL).[4]
- Completion: After the addition is complete, stir the reaction mixture for an additional 2 hours.
   [4]

### **Preparation of Diazonium Salt 15b**

This protocol describes the synthesis of the aryl diazonium salt required for the Heck coupling.

- Reaction Setup: To a stirred solution of aniline 17 (0.44 g, 2.42 mmol) in 2-propanol (0.8 mL),
   add HBF4 (3.6 M solution in water, 1.01 mL, 3.63 mmol) under a N2 atmosphere at 0 °C.[4]
- Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete.[4]
- Addition of NaNO2: Add NaNO2 (1.52 g, 22.0 mmol) portionwise to the mixture.[4]



Completion and Isolation: After the addition is complete, allow the reaction mixture to stir at 0
 °C for 30 minutes. Collect the precipitates by filtration, wash the resulting solid with MeOH
 twice, and dry under reduced pressure to afford the white diazonium salt 15b.[4]

### Synthesis of Musellarin B (1b)

This final stage of the synthesis involves a Heck coupling followed by deprotection steps.

- Heck Coupling: Musellarin B (1b) is prepared from tricyclic enol ether 2 (6.4 mg, 16.5 μmol) and aryl diazonium salt 15b (7.1 mg, 0.03 mmol) via a Heck coupling reaction.[4]
- Deacetylation:
  - To a stirred solution of the crude product from the Heck coupling in methanol (2 mL), add
     K2CO3 (4.2 mg, 0.03 mmol) at room temperature.[4]
  - Stir the reaction mixture for 3 hours.[4]
  - Quench the reaction by adding 1 M aqueous HCl (5 mL).[4]
- Desilylation: The final step is a desilylation using TBAF to yield **Musellarin B**.[4]

#### **Data Presentation**

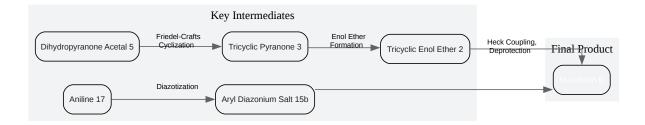
The following table summarizes the quantitative data for the synthesis of **Musellarin B** and its key precursors.



Step	Starting Material	Reagents	Product	Yield
Preparation of Bicyclic/Tricyclic Pyranone	Dihydropyranone acetal 5 (80.0 mg)	Et3SiH, TFA	Bicyclic Pyranone 4 and Tricyclic Pyranone 3	Not specified in abstracts
Preparation of Tricyclic Dihydropyran 13	Tricyclic Pyranone 3 (0.20 g)	KHMDS, PhNTf2, DMPU	Tricyclic Dihydropyran 13	Not specified in abstracts
Preparation of Diazonium Salt 15b	Aniline 17 (0.44 g)	HBF4, NaNO2	Diazonium Salt 15b	89%[4]
Synthesis of Musellarin B (1b)	Tricyclic enol ether 2 (6.4 mg), Diazonium salt 15b (7.1 mg)	K2CO3, TBAF	Musellarin B (1b)	70%[4]

# Visualizations Synthetic Workflow for Musellarin B

The following diagram illustrates the key transformations in the total synthesis of **Musellarin B**.



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Caption: Key stages in the total synthesis of Musellarin B.

This detailed protocol and the accompanying data provide a comprehensive guide for the laboratory synthesis of **Musellarin B**, a natural product with potential anticancer properties. The modular nature of the synthesis could also allow for the generation of analogs for further structure-activity relationship studies.

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